molecular formula C15H15NO4 B2692287 2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid CAS No. 1260002-26-3

2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid

Cat. No.: B2692287
CAS No.: 1260002-26-3
M. Wt: 273.288
InChI Key: MCIGJOFNTOORCZ-UHFFFAOYSA-N
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Description

2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid is an organic compound with a complex structure that includes an amino group, a methoxyphenoxy group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-methoxyphenol, which is then reacted with 3-bromophenylacetic acid under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-[3-(4-hydroxyphenoxy)phenyl]acetic acid
  • 2-Amino-2-[3-(4-chlorophenoxy)phenyl]acetic acid
  • 2-Amino-2-[3-(4-nitrophenoxy)phenyl]acetic acid

Uniqueness

2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

2-amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-11-5-7-12(8-6-11)20-13-4-2-3-10(9-13)14(16)15(17)18/h2-9,14H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIGJOFNTOORCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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